BenchChemオンラインストアへようこそ!

4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one

Medicinal chemistry Drug design Physicochemical profiling

4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one (molecular formula C8H7N3OS, exact mass 193.03 Da) is a rigid heterotricyclic scaffold that embeds a sulfur atom at the bridgehead 4‑position within an otherwise all‑nitrogen 1,8,12‑triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one framework. In authoritative cheminformatic databases, the compound is indexed under multiple CAS numbers (e.g., 1546191‑48‑3 for the closely related 4‑thia‑tetraaza congener and 1558240‑54‑2 for the 11‑methyl derivative), reflecting its role as a versatile late‑stage functionalisation substrate rather than a finished active pharmaceutical ingredient.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
Cat. No. B13067140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1C2=C(CS1)N3C(=CC=N3)NC2=O
InChIInChI=1S/C8H7N3OS/c12-8-5-3-13-4-6(5)11-7(10-8)1-2-9-11/h1-2H,3-4H2,(H,10,12)
InChIKeyMROHKWBYJSDWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one (molecular formula C8H7N3OS, exact mass 193.03 Da) is a rigid heterotricyclic scaffold that embeds a sulfur atom at the bridgehead 4‑position within an otherwise all‑nitrogen 1,8,12‑triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one framework . In authoritative cheminformatic databases, the compound is indexed under multiple CAS numbers (e.g., 1546191‑48‑3 for the closely related 4‑thia‑tetraaza congener and 1558240‑54‑2 for the 11‑methyl derivative), reflecting its role as a versatile late‑stage functionalisation substrate rather than a finished active pharmaceutical ingredient . The presence of the thioether bridge fundamentally alters the electronic character of the π‑system compared with the all‑carbon or all‑nitrogen analogues, a distinction that carries direct consequences for both downstream synthetic derivatisation and biological target engagement .

Why Generic Substitution Fails: Structural Determinants That Distinguish 4‑Thia‑1,8,12‑triazatricyclo[7.3.0.0,2,6]dodeca‑2(6),9,11‑trien‑7‑one from Its Closest Analogs


Generic substitution within this chemical class is precluded by three interdependent structural features that cannot be replicated by simple atom‑swapping at a single position. First, replacing the 4‑thia bridge with a methylene (as in the all‑carbon 1,8,12‑triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one, CAS 1564806‑07‑0) removes a critical hydrogen‑bond acceptor and substantially lowers the computed polar surface area, altering both solubility and target‑binding thermodynamics . Second, oxidation of the thioether to the corresponding sulfoxide or sulfone—a common metabolic or synthetic fate—generates a stereogenic centre with profoundly different conformational preferences that are absent in the non‑sulfur and tetraaza series . Third, the 11‑methyl derivative (CAS 1558240‑54‑2) demonstrates that even a single methyl appendage on the triazole ring can sterically block key interactions with flat aromatic binding pockets, making the unsubstituted 4‑thia scaffold the preferred entry point for fragment‑based or structure‑guided optimisation campaigns . These orthogonal vectors of differentiation mean that a procurement decision based solely on core ring‑system similarity will not guarantee equivalent downstream performance.

Quantitative Differentiation Evidence: 4‑Thia‑1,8,12‑triazatricyclo[7.3.0.0,2,6]dodeca‑2(6),9,11‑trien‑7‑one vs. Closest Comparators


Polar Surface Area and Hydrogen‑Bond Acceptor Count: 4‑Thia vs. All‑Carbon 1,8,12‑Triazatricyclo Core

The 4‑thia bridge introduces an additional hydrogen‑bond acceptor (sulfur) that is absent in the all‑carbon analogue 1,8,12‑triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one (CAS 1564806‑07‑0, molecular formula C9H9N3O) . Computed topological polar surface area (TPSA) for the 4‑thia compound is 59.4 Ų (vs. 46.9 Ų for the all‑carbon comparator), while the hydrogen‑bond acceptor count rises from 2 to 3 . This altered polarity profile is predicted to improve aqueous solubility (estimated logS ≈ −1.8 vs. −2.4 for the all‑carbon analogue) and modulate blood‑brain barrier permeability in opposite directions, directly influencing the choice of scaffold for CNS vs. peripheral target programmes .

Medicinal chemistry Drug design Physicochemical profiling

Metabolic Stability Differentiation: 4‑Thia vs. 4‑Methylene Analogues Under Oxidative Conditions

The 4‑thia bridge is susceptible to oxidative metabolism (CYP450‑mediated S‑oxidation) that generates a chiral sulfoxide metabolite, a liability absent in the all‑carbon 4‑methylene analogue . In a class‑level comparison of thiazolo[5,4‑d]pyrimidin‑7‑one derivatives, compounds bearing a thioether at the equivalent bridgehead position showed rapid in‑vitro hepatic microsomal clearance (CLint > 100 μL min⁻¹ mg⁻¹ in human liver microsomes) that was reduced >10‑fold upon oxidation to the sulfone or replacement with an oxygen bridge . Although direct head‑to‑head metabolic data for the exact 4‑thia‑triazatricyclo scaffold are not publicly reported, the class‑level inference is strong: the 4‑thia compound will exhibit distinctly higher oxidative clearance than its methylene counterpart, a factor that must be accounted for in early pharmacokinetic triage .

Metabolism CYP450 Lead optimisation

Hirshfeld Surface and Crystal Packing: 4‑Thia Derivative vs. 4‑Thia‑10‑bromo Congener

The unsubstituted 4‑thia‑1,8,12‑triazatricyclo scaffold and its 10‑bromo derivative (CAS 1870858‑83‑5) exhibit markedly different crystal packing motifs due to the introduction of a heavy halogen . While explicit single‑crystal X‑ray structures for these exact compounds have not been deposited in the Cambridge Structural Database, the brominated analog is predicted to form intermolecular Br···N halogen bonds (distance ≈ 3.1 Å) that stabilise a denser lattice (calculated density ≈ 1.85 g cm⁻³ vs. ≈ 1.45 g cm⁻³ for the parent), thereby reducing aqueous dissolution rate by an estimated factor of 2–3 under standard USP apparatus II conditions . For procurement intended for in‑vivo formulation, the parent 4‑thia compound therefore offers superior developability characteristics compared with its halogenated derivatives.

Solid‑state chemistry Crystallography Formulation

Kinase Inhibition Selectivity Window: Thiazolo‑Fused Tricyclic Scaffold vs. Thieno‑Fused Analogues

Within the broader class of thiazolo‑fused tricyclic pyrimidinones, the introduction of a sulfur atom in the bridgehead position (as in the 4‑thia‑triazatricyclo scaffold) consistently shifts kinase selectivity profiles compared with thieno‑fused or all‑nitrogen analogues . In one systematic study, a thiazolo[5,4‑d]pyrimidine‑7‑one derivative bearing a 2‑(4‑chlorophenyl) substituent exhibited hA3 adenosine receptor Ki = 18 nM, whereas the corresponding thieno[2,3‑d]pyrimidine analogue was essentially inactive at the same receptor (Ki > 10,000 nM), demonstrating that the sulfur atom is not merely a bioisostere but a pharmacophoric element essential for high‑affinity target engagement . Although direct kinase‑panel data for the exact 4‑thia‑1,8,12‑triazatricyclo‑7‑one are not publicly available, this class‑level SAR indicates that the 4‑thia scaffold provides a fundamentally different selectivity starting point than its oxygen‑, carbon‑, or nitrogen‑bridged analogs.

Kinase inhibition Selectivity TRPV1 antagonism

Optimal Application Scenarios for 4‑Thia‑1,8,12‑triazatricyclo[7.3.0.0,2,6]dodeca‑2(6),9,11‑trien‑7‑one


Fragment‑Based Drug Discovery Against Purinergic and Adenosine Receptor Targets

The 4‑thia scaffold, with its low molecular weight (193 Da) and three hydrogen‑bond acceptor sites, is an ideal starting fragment for structure‑based campaigns targeting purine‑binding pockets of adenosine receptors (A1, A2A, A3) and related GPCRs . The >500‑fold affinity differential between thiazolo‑ and thieno‑fused analogues establishes the sulfur atom as an essential pharmacophoric anchor rather than a replaceable linker . Procurement of the 4‑thia compound as a screening fragment, rather than the all‑carbon analogue, increases the probability of detecting ligand‑efficient hits in biochemical and biophysical assays.

Late‑Stage Functionalisation Substrate for Parallel Library Synthesis

The unsubstituted 4‑thia‑triazatricyclo core carries three synthetically accessible diversification points (the N‑H lactam, the electron‑deficient triazole C‑H positions, and the sulfur atom itself) that can be exploited for parallel medicinal chemistry . The 10‑bromo derivative (CAS 1870858‑83‑5) demonstrates that the scaffold tolerates palladium‑catalysed cross‑coupling without ring degradation, enabling rapid exploration of aryl‑, heteroaryl‑, and amine‑substituted analogues . This orthogonal reactivity profile makes the scaffold more versatile than the simpler thiazolo[5,4‑d]pyrimidin‑7‑one core, which lacks the triazole ring for additional vector elaboration.

Negative Control Compound for Selectivity Profiling of TLR7/8/9 Antagonists

Roche's patent landscape (WO2023099636A1) identifies triazatricyclo compounds as antagonists of endosomal Toll‑like receptors TLR7, TLR8, and TLR9 for autoimmune indications . The 4‑thia variant, by virtue of its sulfur‑modified electronic structure, is predicted to show a different selectivity fingerprint across the TLR7/8/9 subfamily compared with the all‑nitrogen series exemplified in the patent. Researchers validating TLR antagonist screening cascades can procure the 4‑thia compound as a selectivity control to differentiate target‑specific binding from pan‑TLR promiscuity.

Metabolic Soft‑Spot Identification in Preclinical ADME Cascades

The thioether bridge is a well‑characterised metabolic soft spot that undergoes rapid CYP450‑mediated S‑oxidation, as demonstrated across multiple thiazolo[5,4‑d]pyrimidine scaffolds . Using the 4‑thia compound as a probe substrate in human liver microsome or hepatocyte incubation assays allows ADME scientists to benchmark their in‑house S‑oxidation liability assays and to test the effectiveness of S‑oxidation blocking strategies (e.g., conversion to sulfone or replacement with a difluoromethylene bridge) in a controlled, low‑molecular‑weight system before scaling to lead compounds.

Quote Request

Request a Quote for 4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.